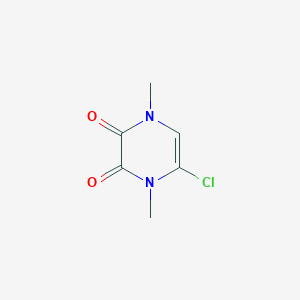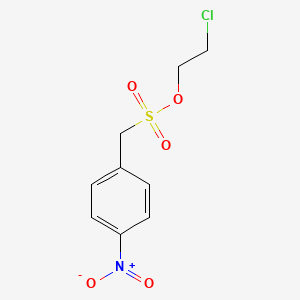![molecular formula C18H20N2O4 B14000471 1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol CAS No. 77726-08-0](/img/structure/B14000471.png)
1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with hydroxy, nitro, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with 4-phenylpiperidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
2-[(Hydroxy(4-nitrophenyl)methyl]cyclohexanone: Shares similar functional groups but differs in the core structure.
1-(2-Hydroxy-5-nitrophenyl)-3-(2-methyl-5-nitrophenyl)urea: Contains similar aromatic substitutions but with different functional groups.
Uniqueness: 1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol is unique due to its specific combination of functional groups and the piperidine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
77726-08-0 |
|---|---|
Fórmula molecular |
C18H20N2O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-[(2-hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C18H20N2O4/c21-17-7-6-16(20(23)24)12-14(17)13-19-10-8-18(22,9-11-19)15-4-2-1-3-5-15/h1-7,12,21-22H,8-11,13H2 |
Clave InChI |
RWOBIMONSFQVQE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C2=CC=CC=C2)O)CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


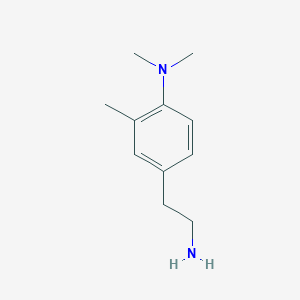
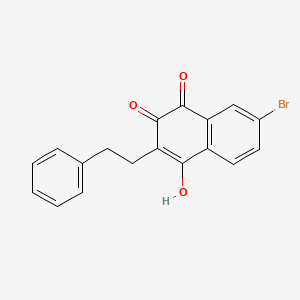
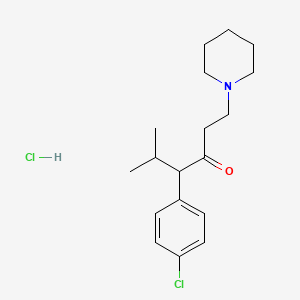
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
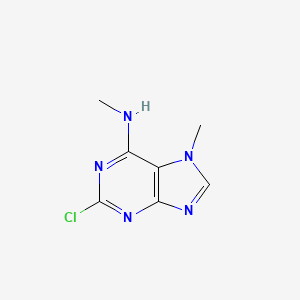


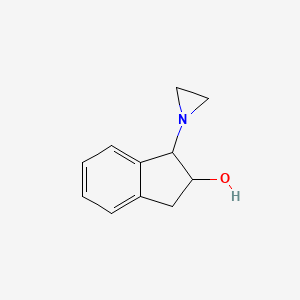
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)


